Comparative TPH Isoform Inhibition Potency
In head-to-head biochemical assays, TPT-004 demonstrates differential potency against the two TPH isoforms, a critical parameter for achieving peripheral selectivity. Its IC50 for TPH1 is 77 nM, while its IC50 for the centrally expressed TPH2 isoform is 16 nM . This contrasts with the inhibitor Rodatristat (KAR5417), which shows IC50 values of 33 nM and 7 nM for TPH1 and TPH2, respectively, indicating a distinct selectivity ratio [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 (TPH1) = 77 nM; IC50 (TPH2) = 16 nM |
| Comparator Or Baseline | Rodatristat (KAR5417) IC50 (TPH1) = 33 nM; IC50 (TPH2) = 7 nM |
| Quantified Difference | TPH1/TPH2 IC50 ratio: TPT-004 = 4.8; Rodatristat = 4.7. Absolute TPH1 IC50: TPT-004 is 2.3-fold higher (less potent in vitro against TPH1) than Rodatristat. |
| Conditions | In vitro fluorescence-based enzymatic assays against recombinant human TPH1 and TPH2. |
Why This Matters
The specific IC50 values and resulting selectivity ratio are a critical component of the compound's design for peripheral restriction, and this quantitative profile is a key selection criterion for researchers modeling peripheral serotonin-dependent diseases.
- [1] GLPBIO. (n.d.). Rodatristat (KAR5417) Product Information. View Source
